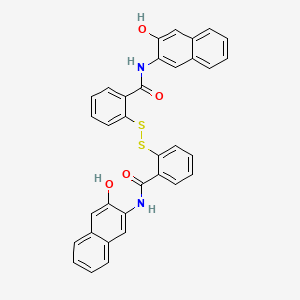
2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted by a hydroxynaphthyl moiety
Métodos De Preparación
The synthesis of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-(3-hydroxynaphth-2-yl)benzamide.
Formation of Disulfide Bond: The key step involves the formation of the disulfide bond between two molecules of N-(3-hydroxynaphth-2-yl)benzamide. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups on the naphthyl rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and antibacterial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable disulfide bonds makes it useful in the design of self-healing materials and polymers.
Biological Studies: It is used as a probe to study redox processes and disulfide bond formation in proteins.
Industrial Applications: The compound’s properties are explored for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets. This redox activity is crucial for its antioxidant and antibacterial properties. The hydroxynaphthyl groups also contribute to its activity by interacting with molecular targets through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) can be compared with other disulfide-containing compounds and benzamide derivatives:
2,2’-Dithiobis(benzamide): Lacks the hydroxynaphthyl groups, resulting in different chemical and biological properties.
N-(3-hydroxynaphth-2-yl)benzamide: Contains only one benzamide group and lacks the disulfide bond, leading to different reactivity and applications.
Disulfiram: A well-known disulfide compound used in the treatment of alcoholism, which has a different structure and mechanism of action.
Propiedades
Número CAS |
98051-81-1 |
|---|---|
Fórmula molecular |
C34H24N2O4S2 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
N-(3-hydroxynaphthalen-2-yl)-2-[[2-[(3-hydroxynaphthalen-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-29-19-23-11-3-1-9-21(23)17-27(29)35-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)36-28-18-22-10-2-4-12-24(22)20-30(28)38/h1-20,37-38H,(H,35,39)(H,36,40) |
Clave InChI |
XNYMKGXYUZSUNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


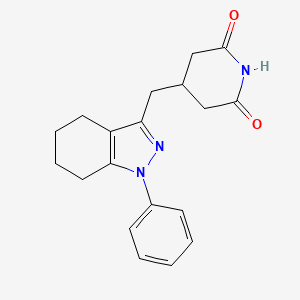
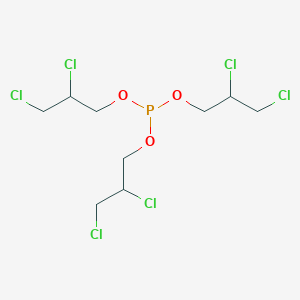
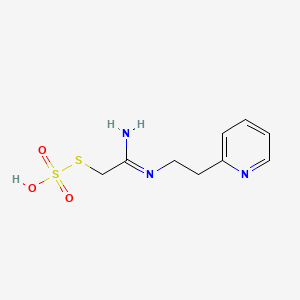
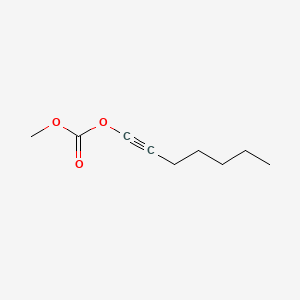

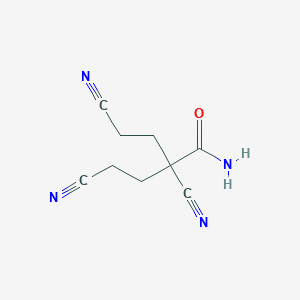



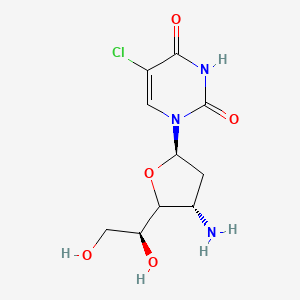
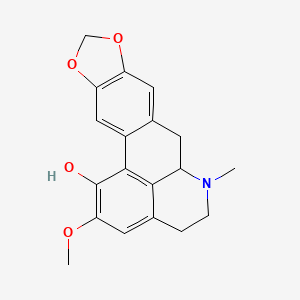
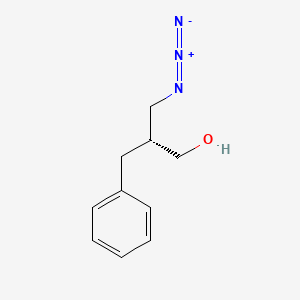

![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
